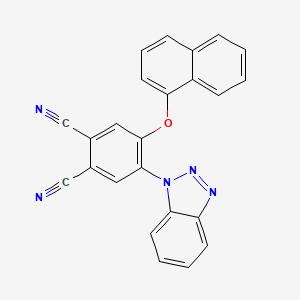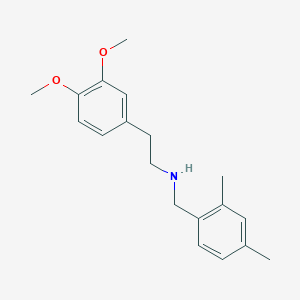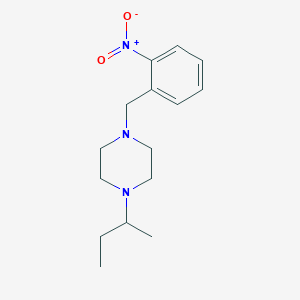![molecular formula C27H24N4O2 B14919870 1-(furan-2-ylmethyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14919870.png)
1-(furan-2-ylmethyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. The starting materials might include furylmethyl derivatives, morpholine, and diphenyl-substituted pyrrole precursors. Common synthetic routes could involve:
Condensation Reactions: Combining furylmethyl and morpholine derivatives under specific conditions.
Cyclization: Formation of the pyrrole ring through cyclization reactions.
Functional Group Transformations: Introduction of the cyanide group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of small molecules to the compound.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., cyanide ions). Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrole derivatives with various substituents. Examples could be:
- 1-(2-FURYLMETHYL)-2-AMINO-4,5-DIPHENYL-1H-PYRROLE
- 1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROLE
Uniqueness
The uniqueness of 1-(2-FURYLMETHYL)-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-2-[(E)-morpholin-4-ylmethylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C27H24N4O2/c28-18-24-25(21-8-3-1-4-9-21)26(22-10-5-2-6-11-22)31(19-23-12-7-15-33-23)27(24)29-20-30-13-16-32-17-14-30/h1-12,15,20H,13-14,16-17,19H2/b29-20+ |
InChI Key |
WWENXMDAEOVSAZ-ZTKZIYFRSA-N |
Isomeric SMILES |
C1COCCN1/C=N/C2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Canonical SMILES |
C1COCCN1C=NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B14919800.png)
![3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14919806.png)
![2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B14919807.png)


![N-(4-{[4-(4-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14919836.png)
![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B14919839.png)

![1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14919852.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorophenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919863.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919865.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14919873.png)
![[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B14919874.png)
